molecular formula C7H16N2 B1312490 Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine CAS No. 29618-57-3

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine

Cat. No. B1312490
CAS RN: 29618-57-3
M. Wt: 128.22 g/mol
InChI Key: SGIJBHQBXMMPRH-ZETCQYMHSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Organic Synthesis and Catalysis

Nickel Pincer Complex for Cross-Coupling Reactions : Research has shown that replacing a dimethyl amino group with a pyrrolidino group in nickel(II) pincer complexes enhances their efficacy as catalysts for cross-coupling reactions of nonactivated secondary alkyl halides. This improvement is attributed to structural differences leading to more hemilabile ligands (Garcia et al., 2016).

Synthesis of Pyrrolidine Derivatives : Pyrrolidine derivatives, including those related to Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine, have been synthesized through various methods, demonstrating their significance in producing key intermediates for pharmaceuticals. For example, N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a critical intermediate in the preparation of premafloxacin, an antibiotic (Fleck et al., 2003).

Material Science and Polymerization

Polyurethane Catalyst Development : Tertiary amine catalysts, including pyrrolidine derivatives, play a crucial role in manufacturing polyurethane materials. Design principles derived from quantum chemical methods have shown that pyrrolidine derivatives can suppress formaldehyde emissions, a significant concern in indoor applications (Muuronen et al., 2019).

Iron-Catalyzed Hydrosilylation for Cyclic Amines : A novel strategy for constructing N-substituted cyclic amines via iron-catalyzed hydrosilylation from dicarboxylic acids and amines has been developed. This method allows for the preparation of a wide range of cyclic amine derivatives, highlighting the versatility of reactions involving pyrrolidine structures (Wei et al., 2020).

Chemical Synthesis and Ligand Development

Copper(I) Complexes with Novel Ligands : Research into novel ligands based on pyrrolidine derivatives has led to the synthesis and characterization of copper(I) complexes. These complexes show potential for applications in catalysis and material science, demonstrating the broad utility of pyrrolidine-based ligands in developing new chemical entities (Dehghanpour et al., 2007).

Functionalized Pyrrolizidines/Pyrrolidines Synthesis : The [3+2] cycloaddition reaction has been utilized to synthesize functionalized pyrrolizidines and pyrrolidines, incorporating a spirooxindole motif. This process underscores the synthetic value of pyrrolidine derivatives in constructing complex and biologically relevant structures (Sarrafi et al., 2013).

Safety And Hazards

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Future Directions

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For a specific compound, these details would be gathered from scientific literature and databases. Please provide more details or a different compound for a more specific analysis.


properties

IUPAC Name

N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-9(2)6-7-4-3-5-8-7/h7-8H,3-6H2,1-2H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGIJBHQBXMMPRH-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C[C@@H]1CCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427991
Record name N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl-(S)-1-pyrrolidin-2-ylmethyl-amine

CAS RN

29618-57-3
Record name N,N-dimethyl-1-[(2S)-pyrrolidin-2-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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CN(C)CC1CCCN1Cc1ccccc1
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